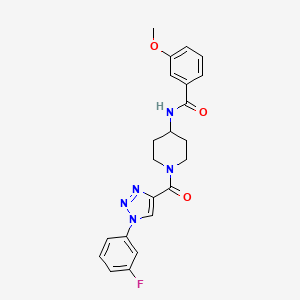![molecular formula C15H14ClFO2 B2509290 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol CAS No. 477889-19-3](/img/structure/B2509290.png)
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol is an organic compound with a complex structure that includes a benzyl ether linkage and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the desired ether linkage. The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol or alkane.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: A precursor in the synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol.
4-Hydroxybenzaldehyde: Another precursor used in the synthesis.
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ketone: An oxidized derivative.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFO2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFIZGQDKLZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)
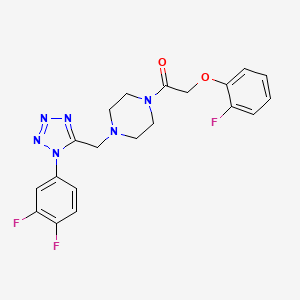
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
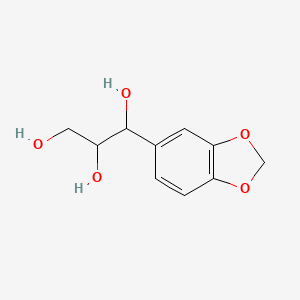
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)
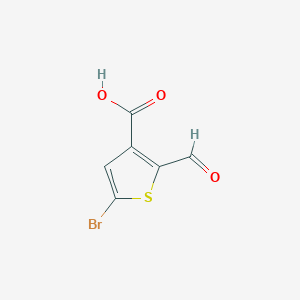
![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)
![8-methyl-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)
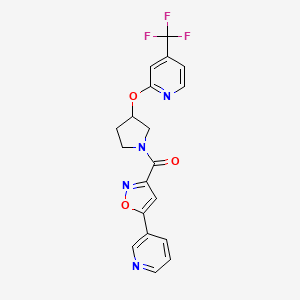
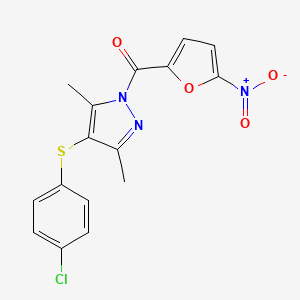
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
